N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Overview
Description
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a pyrrolidinone moiety, and an acetamide group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis . Another approach is the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and a phenyl group.
2-(2-oxopyrrolidin-1-yl)acetamide: A simpler analog with similar biological activities.
Uniqueness
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its indole core, which imparts distinct chemical and biological properties compared to its simpler analogs
Biological Activity
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by an indole core, a pyrrolidine moiety, and an ethylphenyl substituent. Its molecular formula can be summarized as follows:
Component | Structure |
---|---|
Indole Core | Contains a fused benzene and pyrrole ring |
Pyrrolidine Moiety | A five-membered ring with nitrogen |
Ethylphenyl Group | A phenyl ring substituted with an ethyl group |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Neuroprotective Effects
In animal models, the compound exhibited neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It was shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning processes .
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cytochrome c release and subsequent caspase activation.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its effectiveness against various pathogens.
- Cholinergic Modulation : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, enhancing cognitive functions.
Study 1: Anticancer Efficacy
A recent study explored the efficacy of the compound against breast cancer cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRMXYOQOUSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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